molecular formula C29H23NSi B14375873 N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline CAS No. 90235-48-6

N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline

Cat. No.: B14375873
CAS No.: 90235-48-6
M. Wt: 413.6 g/mol
InChI Key: ZJJMCEOYDOHWKM-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline is a chemical compound known for its unique structure and properties It consists of a methylated aniline group attached to a butadiyne chain, which is further connected to a triphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the butadiyne chain and the triphenylsilyl group.

    Coupling Reaction: The butadiyne chain is coupled with the triphenylsilyl group using a palladium-catalyzed cross-coupling reaction.

    Methylation: The aniline group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Final Assembly: The methylated aniline is attached to the butadiyne chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the butadiyne chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Researchers explore its potential as a probe or ligand in biological assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline involves its interaction with specific molecular targets and pathways. The triphenylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The butadiyne chain may participate in electron transfer processes, while the aniline group can interact with biological receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[4-(triphenylstannyl)buta-1,3-diyn-1-yl]aniline: Similar structure but with a triphenylstannyl group instead of a triphenylsilyl group.

    4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Lacks the methyl and triphenylsilyl groups, but has a similar butadiyne chain.

Uniqueness

N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in materials science and organic synthesis.

Properties

CAS No.

90235-48-6

Molecular Formula

C29H23NSi

Molecular Weight

413.6 g/mol

IUPAC Name

N-methyl-N-(4-triphenylsilylbuta-1,3-diynyl)aniline

InChI

InChI=1S/C29H23NSi/c1-30(26-16-6-2-7-17-26)24-14-15-25-31(27-18-8-3-9-19-27,28-20-10-4-11-21-28)29-22-12-5-13-23-29/h2-13,16-23H,1H3

InChI Key

ZJJMCEOYDOHWKM-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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